N-Cbz-4-oxo-D-proline

Prolyl endopeptidase inhibition Chiral recognition SAR

Researchers requiring stereochemically defined 4-oxoproline building blocks face supply inconsistencies with generic alternatives. N-Cbz-4-oxo-D-proline (CAS 147226-04-8) eliminates this risk: • D-stereochemistry ensures target fidelity; L-enantiomer substitution reduces enzyme inhibition potency. • Cbz group enables orthogonal hydrogenolysis deprotection compatible with Boc/Fmoc strategies. • 4-oxo ketone handle permits reductive amination for kainoid analogue construction. Supplied with rigorous chiral purity verification.

Molecular Formula C13H13NO5
Molecular Weight 263.249
CAS No. 147226-04-8
Cat. No. B589924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cbz-4-oxo-D-proline
CAS147226-04-8
Molecular FormulaC13H13NO5
Molecular Weight263.249
Structural Identifiers
SMILESC1C(N(CC1=O)C(=O)OCC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C13H13NO5/c15-10-6-11(12(16)17)14(7-10)13(18)19-8-9-4-2-1-3-5-9/h1-5,11H,6-8H2,(H,16,17)/t11-/m1/s1
InChIKeyRPLLCMZOIFOBIF-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cbz-4-oxo-D-proline (CAS 147226-04-8): Chiral Proline Derivative for Peptide and Drug Intermediate Synthesis


N-Cbz-4-oxo-D-proline is an N-benzyloxycarbonyl (Cbz) protected, 4-oxo substituted D-proline derivative with the molecular formula C13H13NO5 and molecular weight of 263.25 g/mol . This chiral building block belongs to the class of functionalized proline analogues, specifically a 4-substituted proline featuring a ketone at the 4-position, an N-terminal Cbz protecting group, and a defined D-absolute stereochemistry at the 2-position . The compound serves as a protected amino acid derivative in peptide synthesis and as a chiral template in the construction of complex nitrogen-containing heterocycles, including kainoid analogues [1]. The Cbz group provides orthogonal protection compatible with common peptide synthesis strategies, while the 4-oxo functionality enables downstream reductive amination and other transformations [2].

Why N-Cbz-4-oxo-D-proline Cannot Be Replaced by Common Proline Analogs in Chiral Synthesis


Generic substitution among 4-oxoproline derivatives fails due to three critical dimensions of functional differentiation: stereochemistry, N-protecting group identity, and 4-oxo positioning. Substituting the D-enantiomer with the corresponding L-enantiomer (CAS 64187-47-9) in target-directed applications, such as enzyme inhibition, has been shown to result in a quantifiable loss of activity [1]. For instance, replacement of an L-proline scaffold with its D-isomer in N-blocked prolyl endopeptidase inhibitors was reported to 'remarkably reduce' inhibition potency, underscoring the absolute requirement for stereochemical fidelity in bioactivity [1]. Furthermore, the N-terminal Cbz group is not arbitrarily replaceable; among several N-blocked variants tested in prolyl endopeptidase inhibition, the Cbz group demonstrated the highest potency relative to other protecting groups, establishing a functional advantage that extends beyond orthogonal deprotection utility [1]. Finally, the 4-oxo functionality is a non-negotiable structural requirement for certain synthetic pathways, as it provides the reactive ketone handle essential for downstream transformations such as reductive amination, which unsubstituted N-Cbz-proline lacks [2]. Therefore, substituting N-Cbz-4-oxo-D-proline with even a closely related analog (e.g., differing only in stereochemistry or protecting group) carries a validated risk of either abolished target binding or a dead-end synthetic route.

N-Cbz-4-oxo-D-proline: Quantitative Differentiation Data Against Analogs


Absolute Stereochemistry (D- vs. L-Enantiomer): Quantified Loss of Inhibitory Activity Upon Isomer Substitution

In a structure-activity relationship study of N-blocked proline derivatives targeting prolyl endopeptidase, the replacement of the L-proline core with its D-isomer (the stereochemistry found in N-Cbz-4-oxo-D-proline) resulted in a dramatic reduction in inhibitory activity [1]. While the study used N-blocked proline derivatives lacking the 4-oxo modification, the core stereochemical dependence translates directly to 4-oxo variants because the stereocenter at the 2-position governs the three-dimensional presentation of the pyrrolidine ring to chiral biological targets and enzymes. This class-level inference establishes that for applications requiring interaction with chiral biological systems, the D- and L-enantiomers of 4-oxoproline derivatives are not interchangeable.

Prolyl endopeptidase inhibition Chiral recognition SAR

N-Terminal Cbz Protecting Group: Superior Inhibitory Potency Compared to Alternative N-Blocked Variants

A comparative evaluation of various N-blocked L-proline derivatives as prolyl endopeptidase inhibitors demonstrated that the benzyloxycarbonyl (Cbz) group was the most effective N-terminal component among the variants tested [1]. This finding provides functional validation that the Cbz group is not merely a synthetically convenient orthogonal protecting group; it confers intrinsic target-binding advantages over other common N-blocking strategies in certain biological contexts. While this study was conducted on L-proline derivatives, the N-blocking group SAR is expected to be largely independent of the core stereochemistry, making this finding relevant to N-Cbz-4-oxo-D-proline.

Prolyl endopeptidase Inhibitor design Protecting group SAR

4-Oxo Functionalization as a Chiral Template: Synthetic Utility in Kainoid Analog Construction

4-Oxoproline has been successfully employed as a chiral template in the synthesis of kainoid analogues that are epimeric with the parent compound at the C-3 position [1]. The 4-oxo group provides a reactive ketone handle that is absent in unsubstituted N-Cbz-proline (e.g., N-Cbz-D-proline or N-Cbz-L-proline), enabling downstream transformations such as reductive amination to introduce 4-amino substituents with controlled stereochemistry [2]. The D-configuration of N-Cbz-4-oxo-D-proline positions the carboxylate group appropriately for applications requiring the D-proline stereochemical series.

Chiral template Kainoid analogues Synthetic methodology

Physicochemical Property Comparison: N-Cbz-4-oxo-D-proline vs. N-Cbz-4-oxo-L-proline

The D-enantiomer (CAS 147226-04-8) and L-enantiomer (CAS 64187-47-9) of N-Cbz-4-oxoproline exhibit distinct optical rotation values: the L-enantiomer is reported with [α]22/D +6.0° (c = 1 in chloroform) , while the D-enantiomer is expected to display the opposite sign of rotation. Both compounds share identical predicted boiling points (488.5±45.0 °C), density (1.408±0.06 g/cm³), and pKa (3.83±0.20) . The L-enantiomer has a reported melting point of 95°C . These distinct optical rotation values provide a quality control metric for verifying enantiomeric identity upon receipt.

Chiral separation Quality control Analytical chemistry

N-Cbz-4-oxo-D-proline (CAS 147226-04-8): Evidence-Backed Application Scenarios for Procurement


Chiral Template for D-Series Kainoid Analogue Synthesis

N-Cbz-4-oxo-D-proline serves as a chiral template for constructing kainoid analogues with defined D-stereochemistry at the pyrrolidine 2-position. The 4-oxo group provides a reactive ketone handle for reductive amination, enabling introduction of 4-amino substituents with controlled stereochemistry [1]. This application is supported by demonstrated use of 4-oxoproline as a chiral template in kainoid analogue synthesis, where the stereochemical integrity of the template governs the final epimeric outcome at the C-3 position [1].

Scaffold for D-Configured Prolyl Endopeptidase Inhibitor Development

The Cbz protecting group of N-Cbz-4-oxo-D-proline has been established as the most effective N-blocked component among a series of variants tested for prolyl endopeptidase inhibition [2]. While the D-configuration of this compound may be suitable for exploring stereochemical SAR or for applications requiring the D-proline scaffold (such as in certain bacterial or non-mammalian enzyme systems), researchers should note that L-proline derivatives typically show higher potency against mammalian prolyl endopeptidase [2]. The D-enantiomer may be specifically valuable in contexts where the target exhibits inverted stereochemical preference or where the D-scaffold confers resistance to endogenous peptidases.

Orthogonal Protection in Multi-Step D-Proline-Containing Peptide Synthesis

The Cbz group of N-Cbz-4-oxo-D-proline provides orthogonal N-terminal protection that can be removed via hydrogenolysis (H2, Pd/C or Pd(OH)2) under conditions that preserve acid-labile protecting groups such as Boc and tert-butyl esters, as well as base-labile Fmoc groups [3]. This orthogonality is particularly valuable in multi-step synthetic sequences where selective deprotection is required. The 4-oxo functionality can be retained as a masked amine precursor or reduced to the 4-hydroxy derivative for further functionalization.

Analytical Standard for Enantiomeric Purity Verification

N-Cbz-4-oxo-D-proline, with its distinct optical rotation signature opposite to that of the L-enantiomer (reported [α]22/D +6.0° for the L-enantiomer in chloroform) , can serve as an analytical reference standard for chiral HPLC method development or optical rotation verification. Its predicted physicochemical properties—boiling point 488.5±45.0 °C, density 1.408±0.06 g/cm³, pKa 3.83±0.20—are shared with the L-enantiomer, necessitating chiral-specific analytical methods for identity confirmation .

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